molecular formula C17H15FN2 B2993802 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1005110-56-4

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B2993802
CAS RN: 1005110-56-4
M. Wt: 266.319
InChI Key: GFFORNJPBHBBKZ-UHFFFAOYSA-N
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Description

“8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a chemical compound with the molecular formula C17H15FN2 . It’s used for proteomics research .

Scientific Research Applications

Chemical Synthesis

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its derivatives have been a focal point in chemical research due to their potential as intermediates in the synthesis of complex molecules. For instance, Tolstikov et al. (2014) outlined a method for synthesizing 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline by acid-catalyzed cyclocondensation, illustrating the compound's role in facilitating the construction of tetracyclic structures potentially useful in drug development Tolstikov et al., 2014.

Pharmacological Research

The compound's pharmacological relevance is hinted at through studies on structurally related quinolones and fluoroquinolones, which have been extensively studied for their antibacterial properties. Domagala (1994) discussed the significance of structural modifications in quinolones, such as fluorination at the 8-position, to enhance antimicrobial efficacy and improve pharmacokinetic profiles, suggesting a potential area of application for 8-fluoro-substituted compounds in antibacterial drug development Domagala, 1994.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally important to handle all chemical compounds with care, using appropriate safety equipment and procedures .

properties

IUPAC Name

8-fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFORNJPBHBBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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